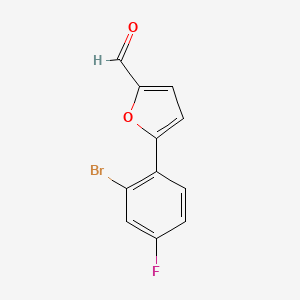

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

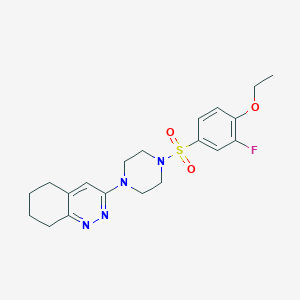

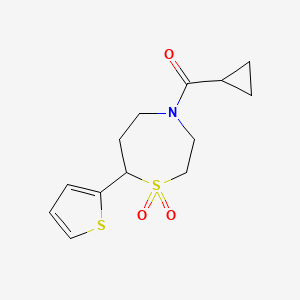

“5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H6BrFO2 and a molecular weight of 269.07 . It is used in various scientific experiments.

Synthesis Analysis

The compound can be synthesized using adapted Vilsmeier conditions . It is also available for purchase from various chemical suppliers .Molecular Structure Analysis

The compound has a furan ring attached to a bromo-fluorophenyl group and an aldehyde group . Infrared and FT-Raman spectroscopy have been applied for the vibrational characterization of similar compounds .Chemical Reactions Analysis

While specific chemical reactions involving “5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde” are not mentioned in the available data, similar compounds like 5-Bromo-2-furaldehyde have been used in syntheses involving amination/Diels-Alder procedures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.07 . More specific physical and chemical properties are not mentioned in the available data.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde”, have shown significant antibacterial activity . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . These compounds have been particularly effective against both gram-positive and gram-negative bacteria .

Synthesis of Furan Derivatives

“5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde” can be used in the synthesis of 5-substituted 2-furaldehydes anilines . This is achieved through a novel one-pot, two-step amination/Diels-Alder procedure .

Spectroscopic Characterization

The compound has been used in spectroscopic characterization studies . It was synthesized in quantitative yield using adapted Vilsmeier conditions and characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

Isotope Labeling

“5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde” can be used in isotope labeling, a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .

Synthesis of Pharmaceuticals

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals . “5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde”, being a furan derivative, can be used in these synthetic pathways .

Synthesis of Dyes and Polymeric Materials

Furfural is also used in the synthesis of dyes and polymeric materials . As a furan derivative, “5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde” can be used in these syntheses .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQZRAOWBTLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2849220.png)

![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)

![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)

![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)

![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)